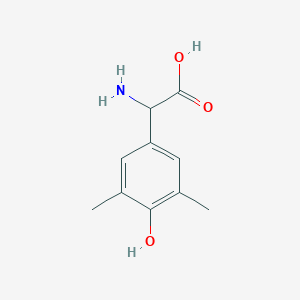

2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid

Übersicht

Beschreibung

2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related amino acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of amino acid derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the first paper discusses the synthesis of a novel family of unnatural amino acids that are created under biomimetic conditions, using α,β-acetylenic γ-hydroxyacid nitriles to introduce a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group . This process yields high percentages of the desired product, indicating a successful synthetic strategy that could potentially be applied or adapted for the synthesis of 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of amino acid derivatives is crucial for their function and reactivity. The single-crystal X-ray analysis mentioned in the first paper reveals that the synthesized amino acids are zwitterions with a protonated imino group in the iminodihydrofuran moiety . This structural information is vital as it can affect the compound's stability, solubility, and interaction with other molecules. Although the exact structure of 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is not provided, similar analytical techniques could be used to determine its structure and properties.

Chemical Reactions Analysis

The second paper provides information on the chemical reactions involving amino acid derivatives . It describes the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a reagent for protecting carboxylic acids. The amides derived from this reagent are stable under basic conditions and can be converted back to the corresponding carboxylic acids or further transformed into esters, amides, and aldehydes . This suggests that 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid could also undergo similar reactions, which could be useful in its functionalization or in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid, they do provide a glimpse into the properties of related compounds. For example, the stability of the synthesized amino acids under basic conditions and their ability to form zwitterions suggest that 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid may also exhibit similar stability and ionic characteristics . These properties are important for understanding the behavior of the compound in different environments and could influence its applications in various fields, such as pharmaceuticals or material science.

Wissenschaftliche Forschungsanwendungen

Metabolism of Psychoactive Compounds :

- A study on the metabolism of psychoactive phenethylamine in rats identified metabolites related to 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. These findings suggest the potential involvement of similar compounds in metabolic pathways (Kanamori et al., 2002).

Fluorescent Properties :

- A series of compounds synthesized involving 4-alkoxychalcones and (3,4-dimethylphenyl) hydrazine hydrochloride showed fluorescence properties. This research indicates the potential of similar compounds, including 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid, in developing fluorescent materials (Hasan et al., 2011).

Chelating Properties :

- Research into luminescent chelates of europium(III) with compounds similar to 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid revealed their ability to form structurally different luminescent chelates, suggesting potential applications in luminescence and sensing technologies (Latva et al., 1996).

Synthesis of Pharmaceutical Compounds :

- Studies have shown the synthesis of various pharmaceutical compounds involving processes related to 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid, indicating its relevance in the synthesis of complex pharmaceuticals (Yang & Denny, 2009).

Anticonvulsant and Anti-inflammatory Properties :

- Research into compounds with a structure similar to 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid has revealed anti-sickling, analgesic, and anti-inflammatory properties, suggesting potential therapeutic applications (Gamaniel et al., 2000).

Crystallography and Polymorphism in Pharmaceutical Compounds :

- Studies on mefenamic acid, a compound related to 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid, have provided insights into the effects of solvents on polymorphism and crystal shapes, which are crucial for understanding the physical properties of pharmaceuticals (Mudalip et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-5-3-7(8(11)10(13)14)4-6(2)9(5)12/h3-4,8,12H,11H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZLDONAHITOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392722 | |

| Record name | Amino(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

CAS RN |

37409-33-9 | |

| Record name | Amino(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)